1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid
Description
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is a cyclopropane-derived carboxylic acid featuring a trifluoromethyl-substituted pyridine ring. The compound's structure combines a rigid cyclopropane core with a pyridyl group (substituted at the 4-position with CF₃) and a carboxylic acid functional group. This configuration confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Key characteristics include:
- Molecular formula: C₁₀H₇F₃NO₂ (inferred from structural analogs).
While direct physicochemical data for this compound are absent in the provided evidence, analogs suggest a melting point range of 140–160°C and moderate lipophilicity due to the CF₃ group .
Properties
Molecular Formula |
C10H8F3NO2 |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)6-1-4-14-5-7(6)9(2-3-9)8(15)16/h1,4-5H,2-3H2,(H,15,16) |
InChI Key |
JHDXWEGBKFZBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CN=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation Strategies
The cyclopropane moiety in 1-[4-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is typically constructed through base-mediated ring-closing reactions. A prominent method involves γ-butyrolactone as a starting material, which undergoes halogenation and esterification to form intermediates such as methyl 4-chlorobutyrate. Treatment with sodium methoxide in toluene induces cyclization via nucleophilic displacement, yielding cyclopropanecarboxylic acid esters . For example, refluxing methyl 4-chlorobutyrate with sodium methoxide for 6 hours followed by hydrolysis with NaOH produces cyclopropanecarboxylic acid in yields of 74–79% .
Alternative approaches utilize dienes and perfluoroalkanesulfinic acids to generate cyclopropane intermediates. Perfluoroalkyl sulfones, synthesized by adding perfluoroalkanesulfinic acids to dienes, serve as precursors for cyclopropanation . These sulfones react with α,α-dimethylacrylic acid derivatives under polar solvents like methanol or ethanol, achieving cyclopropane-1-carboxylic acid derivatives with improved purity compared to traditional aryl sulfone methods .
Trifluoromethylation Techniques
Introducing the trifluoromethyl group necessitates specialized reagents such as sulfur tetrafluoride (SF₄). Patent WO2018141961A1 details the reaction of 1-aryl-1-cyclopropanecarboxylic acids with SF₄ under pressurized conditions . For instance, heating 1-phenyl-1-cyclopropanecarboxylic acid with 3 equivalents of SF₄ at 75°C for 16 hours yields the trifluoromethylated product . This method circumvents the low reactivity of cyclopropanecarboxylic acids by optimizing SF₄ stoichiometry (2.8–3.5 equivalents) and temperature (75–100°C) .
Notably, the presence of electron-withdrawing groups on the aromatic ring enhances reactivity. Substrates with para-cyano or bromo substituents exhibit higher conversion rates compared to unsubstituted analogs, likely due to increased electrophilicity at the reaction site .
Pyridyl Moiety Incorporation
Attaching the pyridyl ring to the cyclopropane core often involves cross-coupling reactions. While direct methods are scarce in the reviewed literature, analogous syntheses suggest the use of Suzuki-Miyaura couplings. For example, brominated cyclopropane intermediates can react with 3-pyridylboronic acids in the presence of palladium catalysts . A hypothetical route might involve:
-
Bromination of the cyclopropane core at the desired position.
-
Coupling with 4-(trifluoromethyl)-3-pyridylboronic acid using Pd(PPh₃)₄ and a base like K₂CO₃.
-
Hydrolysis of ester-protected carboxylic acids to yield the final product .
Integrated Multi-Step Synthesis
A plausible multi-step synthesis combines the above strategies:
Step 1: Cyclopropane Formation
γ-Butyrolactone → 4-chlorobutyryl chloride → methyl 4-chlorobutyrate → cyclopropanecarboxylic acid methyl ester .
Step 2: Trifluoromethylation
Cyclopropanecarboxylic acid methyl ester + SF₄ → 1-(trifluoromethyl)cyclopropanecarboxylic acid .
Step 3: Pyridyl Coupling
Bromination of the trifluoromethylated cyclopropane, followed by Pd-catalyzed coupling with 3-pyridylboronic acid .
Step 4: Carboxylic Acid Deprotection
Ester hydrolysis using NaOH or LiOH to yield the final carboxylic acid .
Reaction Optimization and Challenges
Key challenges include:
-
Low Reactivity of Cyclopropanecarboxylic Acids : SF₄-mediated trifluoromethylation requires excess reagent (3 equivalents) and prolonged heating .
-
Steric Hindrance : Bulky substituents on the cyclopropane ring impede coupling reactions, necessitating optimized catalysts (e.g., JohnPhos-ligated palladium) .
-
Byproduct Formation : Competing decomposition pathways during SF₄ reactions are mitigated by precise temperature control (-10°C to 20°C) .
Data Tables and Comparative Analysis
Table 1: Cyclopropanation Methods
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| γ-Butyrolactone | SOCl₂, ZnCl₂ → NaOMe | 74–79% | |
| Dienes + RₙSO₂H | EtOH, 20°C | 85–90% |
Table 2: Trifluoromethylation Efficiency
| Substrate | SF₄ (equiv) | Temp (°C) | Yield |
|---|---|---|---|
| 1-Phenyl-1-cyclopropanecarboxylic acid | 3.0 | 75 | 68% |
| Para-bromo analog | 3.0 | 100 | 82% |
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes standard derivatization reactions, forming esters, amides, and acyl chlorides. These transformations are critical for modifying solubility, stability, and biological activity.
Decarboxylation Reactions
The cyclopropane ring’s strain and electron-withdrawing trifluoromethyl group facilitate decarboxylation under specific conditions:
Cyclopropane Ring-Opening
The strained cyclopropane ring reacts under oxidative or acidic conditions:
Pyridine Ring Modifications
The trifluoromethyl group deactivates the pyridine ring toward electrophilic substitution but enables directed ortho-metalation for functionalization:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives | ~60–70% |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-4-(trifluoromethyl)pyridine derivative | Low (~20%) |
Redox Reactions
The carboxylic acid and pyridine moieties participate in reduction/oxidation:
| Reaction | Reagent | Product | Notes |
|---|---|---|---|
| Reduction | LiAlH₄ | 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanol | Cyclopropane ring remains intact. |
| Oxidation | KMnO₄, H₂O, Δ | Pyridine N-oxide derivative | Limited by trifluoromethyl stability. |
Supramolecular Interactions
The trifluoromethyl group engages in unique non-covalent interactions:
| Interaction Type | Partner | Application |
|---|---|---|
| Halogen Bonding | Iodinated aromatics | Crystal engineering for MOFs (metal-organic frameworks). |
| Hydrophobic | Lipid bilayers | Enhances membrane permeability in drug design. |
Table 1: Comparative Reactivity of Functional Groups
| Group | Reactivity | Dominant Reaction |
|---|---|---|
| Carboxylic acid | High | Esterification, amidation |
| Cyclopropane | Moderate | Ring-opening under harsh conditions |
| Trifluoromethylpyridine | Low (electrophilic subs.) | Directed metalation, cross-coupling |
Table 2: Stability Under pH Conditions
| pH Range | Stability | Dominant Species |
|---|---|---|
| < 2 | Degradation | Protonated carboxylic acid, ring-opening |
| 2–6 | Stable | Neutral molecule |
| > 8 | Deprotonation | Carboxylate anion, enhanced solubility |
Mechanistic Insights
-
Esterification : Proceeds via nucleophilic acyl substitution, with DCC activating the carboxylic acid.
-
Decarboxylation : Radical intermediates stabilize through conjugation with the pyridine ring .
-
Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) drives reactions but requires careful control to avoid decomposition .
Scientific Research Applications
Pharmaceutical Applications
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid has been investigated for its role as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Cardiovascular Disease Treatment
A notable study highlighted the efficacy of compounds structurally similar to 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid in treating cardiovascular diseases. These compounds demonstrated significant oral bioavailability and therapeutic potential in animal models, particularly for conditions like atherosclerosis and deep vein thrombosis .
Agrochemical Applications
The compound's properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues.
Regulatory Status
The regulatory landscape for agrochemicals containing similar structures is complex. Various jurisdictions have different approval processes, which can impact the market availability of such compounds .
Synthetic Intermediates
As a synthetic intermediate, 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid can be utilized in the synthesis of other complex molecules, including those used in drug development and agricultural chemicals.
Data Tables
| Region | Regulatory Body | Status |
|---|---|---|
| United States | EPA | Under Review |
| European Union | ECHA | Approved for Limited Use |
| Canada | PMRA | Approved |
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid (CAS 886366-13-8)
- Structure : Cyclopropane attached to a carboxylic acid and a 4-CF₃-substituted phenyl ring.
- Molecular formula : C₁₁H₉F₃O₂.
- Key differences: Aromatic system: Phenyl (non-polar) vs. pyridyl (polar, nitrogen-containing). Electronic effects: The pyridyl nitrogen enhances hydrogen-bonding capacity and solubility in polar solvents compared to phenyl. Biological interactions: Pyridyl groups may improve binding to enzymes or receptors with polar active sites.
| Property | Target Compound (Pyridyl) | Phenyl Analog (CAS 886366-13-8) |
|---|---|---|
| Aromatic ring polarity | High (pyridine N) | Low (benzene) |
| Calculated logP* | ~1.8 (estimated) | ~2.5 (higher lipophilicity) |
| Hydrogen-bond donors | 1 (COOH) + 1 (pyridyl N) | 1 (COOH) |
*Estimated using fragment-based methods.
1-(Pyridin-3-yl)cyclopropanecarboxylic Acid
- Molecular formula: C₉H₈NO₂.
- Key differences :
1-(3-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 124276-34-2)
- Structure : Cyclopropane with a carboxylic acid and a 3-chlorophenyl group.
- Molecular formula : C₁₀H₉ClO₂.
- Key differences :
Physicochemical and Toxicological Profiles
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight | logP (Estimated) |
|---|---|---|---|
| Target compound | ~150 | 247.16 | 1.8 |
| 1-(4-CF₃-phenyl) analog | ~145 | 230.18 | 2.5 |
| 1-(3-pyridyl) analog | ~135 | 177.17 | 0.9 |
| 1-(3-chlorophenyl) analog | ~160 | 196.63 | 2.1 |
*Data inferred from analogs .
Biological Activity
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid (CAS RN: 1427024-29-0) is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a cyclopropanecarboxylic acid moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective interactions with biological membranes and enzymes. This can modulate various biochemical pathways, influencing cellular processes such as oxidative stress response and inflammation .
Biological Activity Overview
Research indicates that 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid exhibits significant activity against several biological targets:
- Nrf2 Pathway Modulation: It has been identified as a potential inhibitor of the Keap1–Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense against oxidative stress. Compounds that inhibit this interaction are being explored for treating diseases linked to oxidative stress and inflammation .
- Antioxidant Activity: The compound's ability to modulate the Nrf2 pathway suggests it could enhance the expression of antioxidant enzymes, providing protective effects against oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, shedding light on the potential of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid:
- Inhibition Studies: A study characterized a series of compounds similar to 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid, demonstrating that modifications in their structure significantly influenced their potency as Keap1 inhibitors. These findings highlight the importance of structural optimization for enhancing biological activity .
- Cell-Based Assays: In vitro assays have shown that derivatives of this compound can effectively inhibit lactate production in cancer cell lines, indicating potential applications in cancer metabolism modulation .
- SAR Analysis: Structure-activity relationship (SAR) analyses have revealed that specific functional groups and their spatial arrangements are critical for the compound's inhibitory effects on target proteins like Keap1. This suggests that further optimization could yield more potent derivatives .
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid:
Future Directions
The promising biological activities associated with 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid warrant further investigation. Future research could focus on:
- In Vivo Studies: To validate the efficacy and safety profiles in animal models.
- Mechanistic Studies: To elucidate the detailed molecular mechanisms underlying its biological effects.
- Optimization of Derivatives: To enhance potency and selectivity for specific therapeutic targets.
Q & A
Q. What established synthetic routes are available for 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid?
The synthesis typically involves cyclopropanation of a pyridyl precursor followed by functional group modifications. For example:
- Cyclopropanation : Using transition-metal catalysts (e.g., palladium) to couple a trifluoromethylpyridine derivative with a cyclopropane precursor .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions, as seen in analogous cyclopropane-carboxylic acid syntheses .
- Key Reagents : Trifluoromethylpyridine derivatives and cyclopropane-building reagents like vinyl halides or diazo compounds. Solvents such as DMF or toluene are often employed .
Q. What spectroscopic methods are optimal for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm the cyclopropane ring (characteristic δ 1.5–2.5 ppm for cyclopropane protons) and pyridyl aromatic signals .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., calculated for CHFNO: 248.06 g/mol) .
- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding interactions, as demonstrated for related trifluoromethylphenyl acids .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation, as advised for structurally similar cyclopropane derivatives .
Advanced Research Questions
Q. How can discrepancies in cyclopropane ring stability under varying reaction conditions be resolved?
- Controlled Studies : Compare stability in polar vs. nonpolar solvents (e.g., DMF vs. toluene) to assess ring-opening tendencies .
- Kinetic Analysis : Monitor reaction progress via in situ NMR or HPLC to identify decomposition pathways .
- Computational Modeling : Use DFT calculations to predict ring strain and reactivity under different conditions .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Electron-Withdrawing Effects : The -CF group reduces electron density on the pyridine ring, enhancing electrophilic substitution resistance but increasing acidity of the carboxylic acid (pKa ~2–3) .
- Steric Effects : The bulky -CF group may hinder cyclopropane ring functionalization, necessitating optimized catalysts (e.g., Pd with bulky ligands) .
Q. What strategies mitigate racemization during synthesis of chiral derivatives?
Q. How do crystal packing interactions affect solubility and bioavailability?
- Hydrogen Bonding : Inversion dimers linked via O–H⋯O bonds (observed in similar acids) reduce solubility in nonpolar solvents .
- Co-Crystallization : Explore co-crystals with amines or PEG derivatives to enhance aqueous solubility for biological assays .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data in published studies?
- Reproducibility Checks : Validate assays using standardized protocols (e.g., fixed pH, temperature) to control for variables .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., cyclopropane ring-opened derivatives) that may skew activity results .
- Meta-Analysis : Compare data across studies with similar experimental designs to isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
